N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and quinazoline moieties in its structure makes it a promising candidate for various pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide typically involves multiple steps, starting from the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromophenylhydrazine with ethyl acetoacetate can yield an intermediate, which is then subjected to further cyclization with appropriate reagents to form the triazoloquinazoline core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide involves its interaction with specific molecular targets in the body. The triazole and quinazoline moieties can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal drug with a triazole moiety.
Trazodone: An antidepressant with a triazoloquinazoline structure.
Voriconazole: Another antifungal with a triazole ring.
Uniqueness
N-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}ethyl)acetamide is unique due to the specific arrangement of its triazole and quinazoline rings, which may confer distinct biological activities compared to other similar compounds .
Propriétés
IUPAC Name |
N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN6O/c1-12(27)21-9-10-22-18-15-7-2-3-8-16(15)26-19(23-18)17(24-25-26)13-5-4-6-14(20)11-13/h2-8,11H,9-10H2,1H3,(H,21,27)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZHFPAZCGUDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.